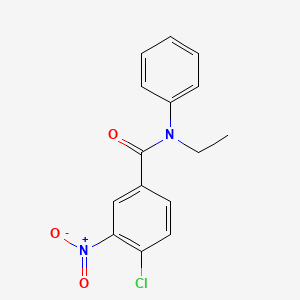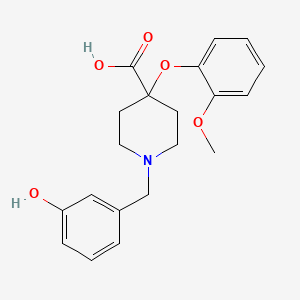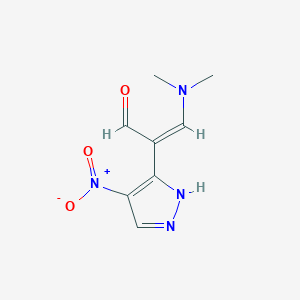![molecular formula C17H19N3OS B5565096 N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5565096.png)
N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide is 313.12488341 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds structurally related to N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide have shown significant antimicrobial and antifungal activities. For example, a novel series of 2-mercaptobenzimidazole derivatives, which share structural motifs with the compound , demonstrated excellent activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans. These compounds were also found to have good cytotoxic activities in vitro, highlighting their potential for therapeutic applications (Devi, Shahnaz, & Prasad, 2022).
Synthesis and Molecular Characterization
The synthesis and molecular characterization of related compounds have provided insights into the potential applications of N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide. For instance, the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety involved detailed NMR studies to understand its structure and properties. Such studies are crucial for designing compounds with desired biological activities and for understanding their interaction with biological targets (Ying-jun, 2012).
Anticancer Screening
Research on imidazothiadiazole analogs, which are structurally similar to the compound of interest, has revealed their potential anticancer properties. A series of these compounds were synthesized and evaluated for cytotoxic activities against various cancer cell lines, showing significant efficacy, especially against breast cancer. This suggests that derivatives of N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide might also possess anticancer properties that could be explored in future studies (Abu-Melha, 2021).
Antimicrobial Effects of Thiazole Derivatives
Another study focused on the antimicrobial effects of novel thiazole derivatives, which are relevant due to the thiazole component in N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide. These compounds showed considerable antimicrobial activity against a range of pathogens, including foodborne bacteria and various Candida species, suggesting the potential for these types of compounds to be developed into effective antimicrobial agents (Cankiliç & Yurttaş, 2017).
Propriétés
IUPAC Name |
N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16(9-13-6-5-12-3-1-2-4-15(12)13)18-10-14-11-20-7-8-22-17(20)19-14/h1-4,11,13H,5-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQBYNNPPGCWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCC3=CN4CCSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5565023.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B5565039.png)
![2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5565047.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)
![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)
![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)


![N,4-dimethyl-N-[3-(methylthio)benzyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5565083.png)
![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5565112.png)